5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
Description
5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with bromine at position 5, a propylsulfanyl group at position 2, and a carboxamide linkage to a 4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl moiety.
Properties
Molecular Formula |
C17H16BrN5O2S |
|---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H16BrN5O2S/c1-3-8-26-17-19-9-12(18)14(20-17)16(24)21-15-13(22-25-23-15)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,21,23,24) |
InChI Key |
JOTDCZHUNQHIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the bromine atom through halogenation reactions. The oxadiazole ring is then synthesized and attached to the pyrimidine core. Finally, the propylsulfanyl group and the carboxamide group are introduced through nucleophilic substitution and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key structural features with other pyrimidine and oxadiazole derivatives, as highlighted in the evidence. Below is a comparative analysis:
Key Observations:
Bromine Substitution : Bromine in the target compound and ’s sulfonamide derivative likely enhances halogen bonding with biological targets, a critical feature in kinase inhibitors .
Oxadiazole vs. Pyrazole/Sulfonamide : The 1,2,5-oxadiazole ring in the target compound (vs. pyrazole in ) offers improved metabolic stability compared to more labile heterocycles .
Sulfanyl vs.
Carboxamide Linkage : The carboxamide group facilitates hydrogen bonding, akin to sulfonamides in , but with reduced acidity (pKa ~15 vs. sulfonamide pKa ~10), altering target selectivity .
Research Findings and Limitations
- Structural Uniqueness : The combination of bromine, propylsulfanyl, and 1,2,5-oxadiazole distinguishes it from nitro-oxadiazoles () and boronic acid derivatives (), suggesting unexplored mechanistic pathways .
Biological Activity
5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant research findings.
Compound Overview
Chemical Structure and Properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN5O2S |
| Molecular Weight | 434.3 g/mol |
| IUPAC Name | 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide |
| InChI Key | JOTDCZHUNQHIKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C)Br |
The compound features a pyrimidine ring with various substituents including bromine and propylsulfanyl groups, which contribute to its unique chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core followed by halogenation to introduce the bromine atom. The oxadiazole ring is synthesized and subsequently attached to the pyrimidine core. Finally, the propylsulfanyl and carboxamide groups are introduced through nucleophilic substitution and amidation reactions, respectively.
The exact mechanism of action for 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through binding interactions facilitated by its functional groups. These interactions can modulate the activity of target molecules leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the propylsulfanyl group may enhance this activity due to its influence on the compound's lipophilicity and ability to penetrate bacterial membranes.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activities. Compounds with similar functionalities have been reported as effective inhibitors of acetylcholinesterase (AChE) and urease . This inhibition can be crucial in therapeutic contexts such as treating neurodegenerative diseases or managing urea levels in patients with renal dysfunction.
Anticancer Potential
Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that certain pyrimidine-based compounds exhibit cytotoxic effects against various cancer cell lines . The specific activity of 5-bromo-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide against cancer cells remains to be fully explored but holds promise based on structural similarities with known active compounds.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Study : A study evaluated a series of oxadiazole derivatives for their antibacterial activity against gram-positive and gram-negative bacteria. Compounds showed varying degrees of efficacy with notable activity against resistant strains .
- Enzyme Inhibition : Research on related pyrimidine derivatives demonstrated significant inhibition of AChE, highlighting their potential in treating Alzheimer's disease .
- Anticancer Activity : A study focused on pyrimidines reported that certain derivatives induced apoptosis in cancer cell lines through cell cycle arrest mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
